molecular formula C15H14ClN3O3S B580100 Desmethyl metolazone CAS No. 28524-40-5

Desmethyl metolazone

Cat. No.: B580100
CAS No.: 28524-40-5
M. Wt: 351.805
InChI Key: ZUEBDQJJKWCCDR-UHFFFAOYSA-N
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Description

Desmethyl metolazone is a chemical compound with the molecular formula C15H14ClN3O3S. It is structurally related to metolazone, a thiazide-like diuretic commonly used to treat hypertension and edema associated with congestive heart failure. This compound is characterized by the absence of a methyl group that is present in metolazone, which slightly alters its chemical properties and biological activity.

Mechanism of Action

Target of Action

Desmethyl Metolazone, like its parent compound Metolazone, primarily targets the renal tubular mechanism of electrolyte reabsorption . It acts on the distal convoluted tubule by inhibiting the sodium-chloride symporter, which results in the inhibition of both sodium and chloride reabsorption .

Mode of Action

The actions of this compound result from interference with the renal tubular mechanism of electrolyte reabsorption. It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This inhibition of sodium reabsorption leads to an increase in the excretion of sodium and water, thereby exerting its diuretic effect .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to electrolyte and fluid balance. By inhibiting sodium reabsorption, it disrupts the normal electrolyte balance in the renal tubules, leading to increased excretion of sodium and water. This can affect various downstream effects such as blood pressure regulation and fluid balance .

Pharmacokinetics

Metolazone, the parent compound, is known to have a bioavailability of approximately 65% . It undergoes minimal metabolism in the kidneys and has an elimination half-life of 14 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are expected to be similar, but specific studies are needed to confirm this.

Result of Action

The primary molecular effect of this compound is the inhibition of sodium reabsorption in the renal tubules. This leads to increased excretion of sodium and water, resulting in a diuretic effect . At the cellular level, this can lead to changes in the volume and composition of body fluids, impacting various physiological processes such as blood pressure regulation and fluid balance.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors that affect kidney function, such as hydration status and intake of other medications, can impact the drug’s action and efficacy. Additionally, genetic factors may also influence how an individual responds to this compound

Biochemical Analysis

Biochemical Properties

Desmethyl metolazone plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits sodium reabsorption in the renal tubules, similar to metolazone. This inhibition occurs at the cortical diluting site and to a lesser extent in the proximal convoluted tubule. This compound interacts with the sodium-chloride cotransporter, leading to increased excretion of sodium, chloride, and water . Additionally, it may affect the expression of certain proteins involved in electrolyte balance and renal function.

Cellular Effects

This compound influences various types of cells and cellular processes. In renal cells, it inhibits sodium reabsorption, leading to increased diuresis. This effect can impact cell signaling pathways related to electrolyte balance and fluid homeostasis. This compound may also affect gene expression related to renal function and electrolyte transport . In other cell types, such as hepatocytes, it may influence the expression of enzymes involved in drug metabolism and detoxification.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the sodium-chloride cotransporter in the renal tubules. By inhibiting this transporter, this compound reduces sodium reabsorption, leading to increased excretion of sodium and water. This action helps in managing conditions like hypertension and edema. Additionally, this compound may modulate the activity of other enzymes and proteins involved in electrolyte balance and renal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods. Studies have shown that this compound maintains its diuretic effects for several hours after administration, with a gradual decline in activity over time. Long-term exposure to this compound in vitro or in vivo may lead to adaptive changes in cellular function, such as altered expression of transporters and enzymes involved in electrolyte balance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively increases diuresis and reduces blood pressure without significant adverse effects. At higher doses, this compound may cause electrolyte imbalances, dehydration, and renal dysfunction. Threshold effects have been observed, where a certain dosage is required to achieve the desired diuretic effect, and exceeding this dosage can lead to toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and excretion. It undergoes hepatic metabolism, primarily through oxidation and conjugation reactions. Enzymes such as cytochrome P450s and UDP-glucuronosyltransferases play a role in its metabolism. The metabolites of this compound are excreted primarily through the urine. The compound may also affect metabolic flux and metabolite levels related to electrolyte balance and renal function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed slowly and erratically when administered orally, leading to variable bioavailability. The compound is distributed widely in the body, with a large volume of distribution. It is primarily cleared through renal excretion, with a high degree of renal clearance. This compound may interact with transporters and binding proteins involved in its distribution and excretion .

Subcellular Localization

The subcellular localization of this compound is primarily within the renal tubules, where it exerts its diuretic effects. It may also localize to other cellular compartments involved in its metabolism and excretion, such as the liver and kidneys. The activity and function of this compound may be influenced by its localization within specific cellular compartments, as well as by post-translational modifications that direct it to these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desmethyl metolazone typically involves the following steps:

    Formation of the Quinazoline Ring: The initial step involves the formation of the quinazoline ring structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonamide reagents under suitable conditions.

    Final Modifications: The final step involves the removal of the methyl group to obtain this compound. This can be achieved through demethylation reactions using reagents like boron tribromide or other demethylating agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Desmethyl metolazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Desmethyl metolazone has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications in treating hypertension and edema.

    Industry: Utilized in the development of new diuretic drugs and as a chemical intermediate in the synthesis of related compounds.

Comparison with Similar Compounds

    Metolazone: A thiazide-like diuretic with a similar structure but with an additional methyl group.

    Chlorothiazide: Another thiazide diuretic with a different chemical structure but similar pharmacological effects.

    Hydrochlorothiazide: A widely used thiazide diuretic with a different chemical structure.

Uniqueness of Desmethyl Metolazone: this compound is unique due to the absence of the methyl group, which slightly alters its chemical properties and biological activity compared to metolazone. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-chloro-2-methyl-4-oxo-3-phenyl-1,2-dihydroquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-9-18-13-8-12(16)14(23(17,21)22)7-11(13)15(20)19(9)10-5-3-2-4-6-10/h2-9,18H,1H3,(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEBDQJJKWCCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28524-40-5
Record name Desmethyl metolazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028524405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHYL METOLAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC03B6WQA9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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